molecular formula C12H11Cl2N3O2 B2873706 3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide CAS No. 1147647-62-8

3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide

Cat. No. B2873706
CAS RN: 1147647-62-8
M. Wt: 300.14
InChI Key: KKHHTMZQDLVTRH-UHFFFAOYSA-N
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Description

3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine carboxamide derivative and is commonly referred to as DMXAA.

Mechanism of Action

DMXAA acts as a potent activator of the immune system by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines play a crucial role in the immune response against cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce vascular disruption in tumors by targeting the tumor vasculature. This disruption leads to the death of cancer cells due to the lack of oxygen and nutrients. DMXAA has also been found to inhibit the growth of new blood vessels in tumors, a process known as angiogenesis.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for use in lab experiments. It is a potent and selective activator of the immune system, making it an ideal candidate for studying the immune response against cancer. However, DMXAA has some limitations as well. It is highly unstable and requires careful handling during synthesis and storage.

Future Directions

There are several future directions for the study of DMXAA. One potential area of research is the development of more stable analogs of DMXAA that can be used in clinical trials. Another area of research is the investigation of the potential use of DMXAA in combination with other immune-activating agents for cancer therapy. Finally, the study of the mechanism of action of DMXAA and its effects on the immune system could lead to the development of new immunotherapeutic agents for cancer treatment.

Synthesis Methods

The synthesis of DMXAA involves the condensation of 2-chloro-3,6-dimethylpyridine with N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]amine. The resulting product is then chlorinated using thionyl chloride to yield 3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide.

Scientific Research Applications

DMXAA has been extensively studied for its potential applications in cancer therapy. It has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. DMXAA has also been found to enhance the efficacy of chemotherapy drugs when used in combination with them.

properties

IUPAC Name

3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-7-5-8(16-19-7)6-17(2)12(18)11-9(13)3-4-10(14)15-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHHTMZQDLVTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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